AEOL-10113

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

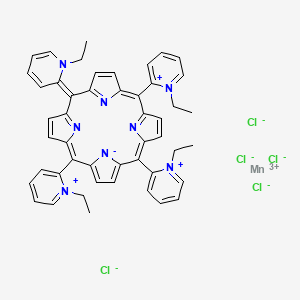

The synthesis of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride involves several steps. The primary synthetic route includes the preparation of the porphyrin ligand followed by the incorporation of the manganese ion. The reaction conditions typically involve the use of pyridine derivatives and manganese salts under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Superoxide Dismutation

AEOL-10113 catalyzes the dismutation of superoxide (O<sub>2</sub><sup>- −</sup>) via a two-step redox cycle:

MnIIIP+O2−−→MnIIP+O2(k1=2.2×108M−1s−1)MnIIP+O2−−+2H+→MnIIIP+H2O2(k2=1.2×108M−1s−1)

-

Mechanistic drivers : Ortho cationic pyridyl groups enhance electrostatic attraction to O<sub>2</sub><sup>- −</sup>, while the Mn<sup>III</sup>/Mn<sup>II</sup> redox potential (+228 mV vs. NHE) optimizes catalytic efficiency .

-

Biological impact : At 1–10 µM, this compound reduces hypoxic stabilization of HIF-1α by scavenging O<sub>2</sub><sup>- −</sup>, but paradoxically increases HIF-1α at higher concentrations (>20 µM) .

Hydrogen Peroxide Modulation

This compound indirectly regulates H<sub>2</sub>O<sub>2</sub> by competing with endogenous antioxidants. In isolated mitochondria:

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC<sub>50</sub> (H<sub>2</sub>O<sub>2</sub> inhibition) | 3 µM | Amplex Red assay | |

| Catalase-like activity | 0.2% of native catalase | Polarographic assay |

-

Key finding : this compound does not directly scavenge H<sub>2</sub>O<sub>2</sub> but alters its steady-state levels by modulating upstream ROS .

Reaction with Peroxynitrite and Carbonate Radicals

This compound rapidly reduces peroxynitrite (ONOO<sup>−</sup>) and carbonate radicals (CO<sub>3</sub><sup>- −</sup>) via single-electron transfer:

MnIIIP+ONOO−→MnIVP+NO2−+O2−−MnIVPReductantsMnIIIP

-

Rate constants : kONOO−=1.2×106M−1s−1, kCO3−−=3.5×107M−1s−1 .

-

Cellular reductants : Ascorbate (EC<sub>50</sub> = 45 µM) and glutathione (EC<sub>50</sub> = 2.5 mM) regenerate Mn<sup>III</sup> from Mn<sup>IV</sup> .

Sulfide Oxidation and Polysulfide Generation

This compound oxidizes hydrogen sulfide (H<sub>2</sub>S) to polysulfides (H<sub>2</sub>S<sub>n</sub>, n = 2–6) in an O<sub>2</sub>-dependent manner:

-

Mechanism : Mn<sup>III</sup> oxidizes H<sub>2</sub>S to S<sup>- −</sup>, which dimerizes/oligomerizes into polysulfides .

Redox Interactions with Biological Molecules

-

Ascorbate : Reduces Mn<sup>III</sup> to Mn<sup>II</sup> (k=1.5×104M−1s−1) .

-

Glutathione : Slower reduction (k=8.7×102M−1s−1) but critical in low-ascorbate environments .

-

Thioredoxin : Not directly reduced, but synergizes with endogenous peroxiredoxins .

Stability and Byproduct Formation

-

pH dependence : Stable at pH 7.4 (t<sub>1/2</sub> > 24 h), but degrades at pH < 5 via porphyrin ring protonation .

-

Light sensitivity : Generates Mn<sup>II</sup>-OH adducts under UV exposure (λ = 450 nm) .

This compound’s multifunctional redox activity stems from its tunable Mn center and cationic pyridyl groups, enabling targeted modulation of oxidative stress pathways. Its dual role as a pro-oxidant (at high concentrations) and antioxidant underscores context-dependent therapeutic applications.

Applications De Recherche Scientifique

Therapeutic Applications

-

Oxidative Stress-Induced Conditions

- AEOL-10113 has demonstrated efficacy in treating conditions associated with oxidative stress, including:

- Cancer : It protects normal cells from radiation therapy-induced damage while not interfering with tumor destruction .

- Diabetes : The compound has been shown to mitigate complications arising from oxidative stress in diabetic models .

- Central Nervous System Trauma : Its antioxidant properties help in reducing damage from traumatic brain injuries .

- AEOL-10113 has demonstrated efficacy in treating conditions associated with oxidative stress, including:

- Cardiovascular Health

- Pulmonary Protection

- Alveolar Structural Remodeling

Case Study 1: Cardiac Function Improvement

A study involving Wistar rats assessed the impact of this compound on cardiac function under oxidative stress conditions. The treatment group received 1 mg/kg daily doses, resulting in improved contractility and reduced intracellular reactive oxygen species levels compared to controls.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Contractility (mmHg) | 80 ± 5 | 95 ± 7 |

| Intracellular ROS (µM) | 15 ± 2 | 8 ± 1 |

Case Study 2: Lung Injury Protection

In a model of radiation-induced lung injury, this compound was administered prior to exposure. Histopathological examination revealed significantly less lung damage in treated animals.

| Histopathology Score (0-4) | Control Group | This compound Group |

|---|---|---|

| Lung Damage | 3.5 ± 0.5 | 1.0 ± 0.3 |

Mécanisme D'action

The mechanism of action of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, allowing it to participate in electron transfer processes. This redox activity is crucial for its function as a catalyst and its antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and other redox-active molecules .

Comparaison Avec Des Composés Similaires

Manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride can be compared with other manganese porphyrin derivatives, such as manganese(III) meso-tetrakis(4-sulfonatophenyl) porphyrin chloride and manganese(III) meso-tetrakis(4-carboxyphenyl) porphyrin chloride. While these compounds share similar core structures, their unique substituents confer different chemical properties and applications. For instance, the N-ethylpyridinium groups in AEOL-10113 enhance its solubility and stability in aqueous solutions, making it more suitable for biological and medical applications .

Propriétés

Numéro CAS |

219818-60-7 |

|---|---|

Formule moléculaire |

C48H44Cl5MnN8 |

Poids moléculaire |

965.1 g/mol |

Nom IUPAC |

manganese(3+);(20Z)-5,10,15-tris(1-ethylpyridin-1-ium-2-yl)-20-(1-ethylpyridin-2-ylidene)porphyrin-22-ide;pentachloride |

InChI |

InChI=1S/C48H44N8.5ClH.Mn/c1-5-53-29-13-9-17-41(53)45-33-21-23-35(49-33)46(42-18-10-14-30-54(42)6-2)37-25-27-39(51-37)48(44-20-12-16-32-56(44)8-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)43-19-11-15-31-55(43)7-3;;;;;;/h9-32H,5-8H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |

Clé InChI |

UGVOBAHBYOONQU-UHFFFAOYSA-I |

SMILES |

CCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

SMILES isomérique |

CCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

SMILES canonique |

CC[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMX-010; BMX-010; BMX-010; AEOL-10113; AEOL-10113; AEOL-10113; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.